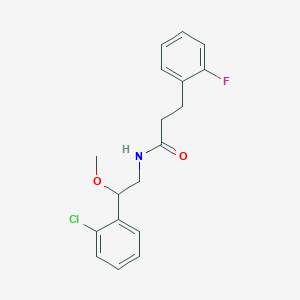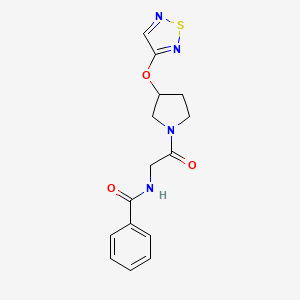
N-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound incorporating a benzamide group, a pyrrolidine ring, and a 1,2,5-thiadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically begins with the preparation of 1,2,5-thiadiazole and its subsequent attachment to a pyrrolidine ring. Key steps include:
Formation of 1,2,5-thiadiazole: Thiourea reacts with nitrous acid to form the thiadiazole ring.
Attachment to Pyrrolidine: The thiadiazole moiety is linked to pyrrolidine via an ether bond using appropriate catalysts.
Coupling with Benzamide: The final coupling involves the reaction of the intermediate product with benzoyl chloride in the presence of a base like triethylamine, facilitating the amide bond formation.
Industrial Production Methods: Industrial production leverages batch or continuous flow reactors, optimizing for high yield and purity. Key factors include precise temperature control, efficient mixing, and controlled addition of reagents. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidative cleavage at the thiadiazole ring, often using reagents like potassium permanganate.
Reduction: Reduction reactions can target the amide or nitro groups, using agents like sodium borohydride.
Substitution: Nucleophilic substitution at the benzamide moiety can occur in the presence of strong nucleophiles, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong bases like sodium hydride, in dimethyl sulfoxide.
Major Products:
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Primary amines or alcohols.
Substitution: A wide array of functionalized derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide finds significant applications across various scientific fields:
Chemistry: Serves as a versatile building block for synthesizing complex molecules, especially in heterocyclic chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the manufacture of specialty chemicals and advanced materials, such as polymers with unique properties.
Wirkmechanismus
The mechanism by which N-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide exerts its effects depends on the specific application. Generally, the compound's unique structure allows it to interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and pyrrolidine moieties often engage in hydrogen bonding, pi-stacking, or covalent interactions with active sites, thereby influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar functional groups, such as:
N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide
N-(2-(1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide
N-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide stands out due to the presence of the 1,2,5-thiadiazole moiety, which imparts unique electronic and steric properties. This enhances its reactivity and potential interactions with biological targets, making it a more versatile compound in various research and industrial applications.
These comparisons highlight its uniqueness and emphasize its broader utility in scientific research and industrial contexts.
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-14(9-16-15(21)11-4-2-1-3-5-11)19-7-6-12(10-19)22-13-8-17-23-18-13/h1-5,8,12H,6-7,9-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXSIZMSFYPEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2848836.png)
![8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2848837.png)
![2-chloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2848840.png)
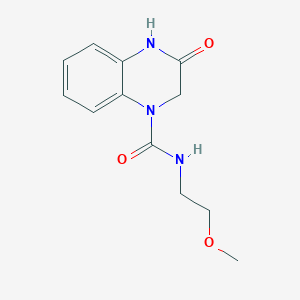

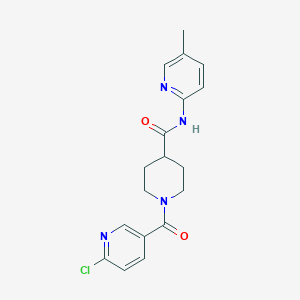
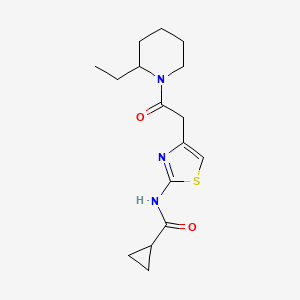
![N-benzyl-4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2848846.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2848848.png)
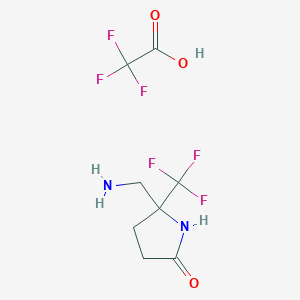
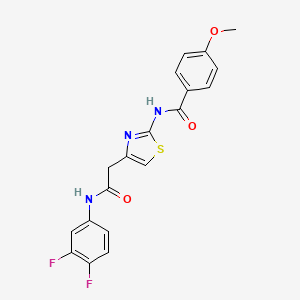
![5-[2-(2-methylphenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2848853.png)
![3-(3-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2848854.png)
